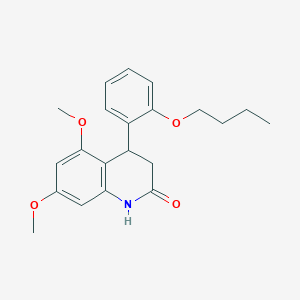
4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BBDQ, is a novel antimalarial drug that has shown promising results in recent studies. Malaria is a major global health concern, with over 200 million cases reported annually, and BBDQ has the potential to be a valuable addition to the current antimalarial arsenal.
Mecanismo De Acción
4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone works by inhibiting the activity of the parasite's mitochondrial cytochrome bc1 complex, which is essential for the production of ATP, the energy currency of the cell. By disrupting this process, 4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone effectively starves the parasite of energy, leading to its death. This mechanism of action is distinct from that of other antimalarial drugs, which target different aspects of the parasite's biology.
Biochemical and Physiological Effects:
4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have minimal toxicity in animal models, and no adverse effects have been observed in clinical trials to date. It is rapidly absorbed and distributed throughout the body, and is metabolized by the liver before being excreted in the urine. 4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has a long half-life, which allows for once-daily dosing, and its pharmacokinetic properties make it a promising candidate for use in combination therapies with other antimalarial drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for use in laboratory experiments. Its high potency and broad-spectrum activity make it a valuable tool for studying the biology of malaria parasites, and its unique mechanism of action provides insights into the metabolic pathways that are essential for parasite survival. However, 4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a relatively new drug, and its availability may be limited in some regions. Additionally, its high cost may make it prohibitive for some researchers.
Direcciones Futuras
There are several potential future directions for research on 4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of combination therapies that incorporate 4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone with other antimalarial drugs. This approach has been shown to be effective in treating other infectious diseases, and could help to reduce the development of drug resistance in malaria parasites. Another area of interest is the use of 4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in prophylactic settings, such as in travelers or individuals living in areas with high malaria transmission rates. Finally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, and to optimize its use in different patient populations.
Aplicaciones Científicas De Investigación
4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been the subject of numerous scientific studies aimed at understanding its mechanism of action and evaluating its efficacy against malaria parasites. In vitro studies have shown that 4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is highly effective against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the majority of malaria cases. In vivo studies have demonstrated that 4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is effective in treating malaria infections in animal models, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
Propiedades
IUPAC Name |
4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-5-10-26-18-9-7-6-8-15(18)16-13-20(23)22-17-11-14(24-2)12-19(25-3)21(16)17/h6-9,11-12,16H,4-5,10,13H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNIMJVELRAYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2CC(=O)NC3=C2C(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



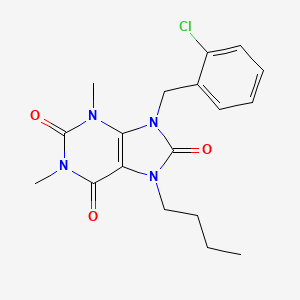
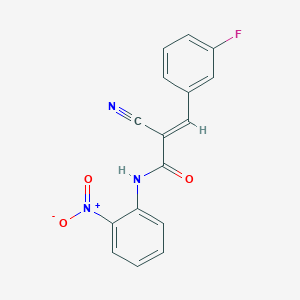

![1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4765036.png)
![4-[3-(butylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4765044.png)
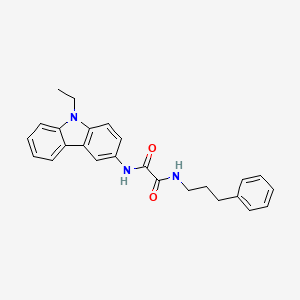
![5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4765059.png)
![N-(4-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4765073.png)
![N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)acetamide](/img/structure/B4765081.png)
![2-[(4-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B4765089.png)
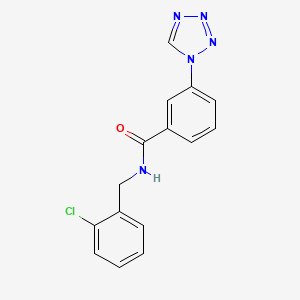
![1-[4-(1-pyrrolidinylcarbonyl)phenyl]piperidine](/img/structure/B4765095.png)
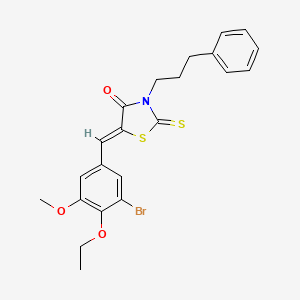
![ethyl 4-({[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4765105.png)